molecular formula C11H15NO2 B6422408 (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide CAS No. 39965-09-8

(2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide

Cat. No. B6422408
CAS RN: 39965-09-8
M. Wt: 193.24 g/mol
InChI Key: SVKBUWNBRWYFEW-VOTSOKGWSA-N
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Description

(2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide, also known as MFPA, is a synthetic compound derived from the natural product 5-methylfuran-2-carboxylic acid. MFPA is an important research compound that has been used in various scientific studies to investigate its biochemical and physiological effects.

Scientific Research Applications

(2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide has been used in numerous scientific studies for its potential therapeutic applications. It has been studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. For example, in one study, (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide was shown to inhibit the growth of cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide has been studied for its potential to reduce inflammation and improve wound healing.

Mechanism of Action

The exact mechanism of action of (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and proteins involved in inflammation, cell proliferation, and apoptosis. Additionally, (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide is thought to bind to certain receptors on the surface of cells, which can lead to changes in cell signaling pathways.
Biochemical and Physiological Effects
(2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide can inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been shown to have antimicrobial and antifungal properties. In vivo studies have shown that (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide can reduce inflammation and improve wound healing.

Advantages and Limitations for Lab Experiments

The use of (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide in laboratory experiments has several advantages. It is a synthetic compound, making it easy to obtain in the laboratory. Additionally, it is relatively inexpensive and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. For example, it can be difficult to synthesize in large quantities, and its effects on certain biochemical and physiological processes are not fully understood.

Future Directions

There are many potential future directions for (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide research. For example, further studies could be conducted to better understand its mechanism of action and its effects on various biochemical and physiological processes. Additionally, more research could be conducted to explore its potential therapeutic applications, such as its potential to be used as an anti-inflammatory agent or an anticancer drug. Additionally, further research could be conducted to explore its potential to be used as an antimicrobial or antifungal agent. Finally, more research could be conducted to explore its potential to be used as a wound healing agent.

Synthesis Methods

(2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide can be synthesized via a two-step process. The first step involves the reaction of 5-methylfuran-2-carboxylic acid with 1-bromopropan-2-one in the presence of potassium carbonate to form the intermediate compound 2-bromo-3-(5-methylfuran-2-yl)-propan-2-one. This intermediate compound is then reacted with a primary amine such as N-methylpropan-2-amine in the presence of a base such as potassium hydroxide to produce (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide.

properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-N-propan-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)12-11(13)7-6-10-5-4-9(3)14-10/h4-8H,1-3H3,(H,12,13)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKBUWNBRWYFEW-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-3-(5-methyl-furan-2-yl)-acrylamide

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